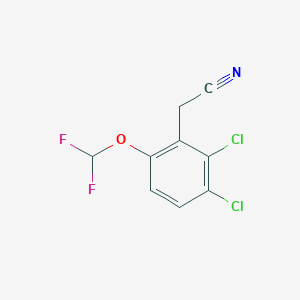

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile

Descripción

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile is a halogenated aromatic compound featuring two chlorine atoms at the 2- and 3-positions, a difluoromethoxy group (-OCHF₂) at the 6-position, and an acetonitrile (-CN) functional group. The difluoromethoxy group contributes to enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, while the chlorine atoms may influence steric and electronic properties .

Propiedades

IUPAC Name |

2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(15-9(12)13)5(3-4-14)8(6)11/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGXRSLOMKTBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile generally follows a multi-step process involving:

- Halogenation of the aromatic ring to introduce chlorine atoms selectively at positions 2 and 3.

- Introduction of the difluoromethoxy group at position 6, typically via nucleophilic substitution or fluorination reactions.

- Attachment of the acetonitrile side chain through a substitution or condensation reaction.

This sequence requires careful control of reaction conditions to ensure regioselectivity and to avoid side reactions due to the high reactivity of halogen and fluorine substituents.

Detailed Synthetic Routes

Halogenation of Phenyl Precursors

- Starting from a suitably substituted phenol or anisole derivative, electrophilic chlorination is performed to yield the 2,3-dichloro substitution pattern.

- Chlorination reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) under controlled temperatures are common.

- The reaction is monitored to prevent over-chlorination or substitution at undesired positions.

Introduction of Difluoromethoxy Group

- The difluoromethoxy substituent is introduced via nucleophilic displacement reactions.

- A typical approach involves the reaction of a phenolic intermediate with difluorocarbene precursors or difluoromethylating agents under basic conditions.

- Alternatively, the phenol can be converted to a leaving group (e.g., triflate), followed by reaction with difluoromethoxide sources.

- The use of reagents like difluoromethyl trifluoromethanesulfonate or difluorocarbene generated in situ from chlorodifluoromethane is documented.

Formation of the Acetonitrile Side Chain

- The acetonitrile moiety is typically introduced via nucleophilic substitution on a benzylic halide or via condensation with cyanide sources.

- For example, benzyl chloride derivatives can be reacted with sodium cyanide under phase-transfer catalysis or polar aprotic solvents.

- Alternatively, the side chain can be constructed by halogenation of the methyl group followed by substitution with cyanide.

Flow Chemistry and Process Optimization

Recent advances have demonstrated the use of continuous flow reactors to optimize synthesis efficiency and safety, especially for fluorinated compounds:

- Flow photochemistry has been applied to fluorinated amino nitriles synthesis, which shares mechanistic similarities with difluoromethoxy substitution reactions.

- Flow setups allow better control of reaction parameters such as temperature, residence time, and reagent stoichiometry, improving yields and scalability.

- Use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and replacement of pure oxygen with air have been reported to maintain high efficiency with reduced environmental impact.

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Aromatic Chlorination | Electrophilic substitution | SO2Cl2 or NCS, controlled temperature | Selective 2,3-dichlorination |

| Difluoromethoxy introduction | Nucleophilic substitution | Difluorocarbene precursors, base | Use of phenol triflates or direct fluorination |

| Acetonitrile side chain formation | Nucleophilic substitution | Benzyl halide + NaCN, polar aprotic solvent | Phase-transfer catalysis enhances yield |

| Flow chemistry optimization | Continuous flow synthesis | Photochemical reactors, 2-MeTHF solvent, air | Improved scalability and safety |

Research Findings and Optimization Insights

- Selectivity: The dichlorination step requires careful temperature and reagent control to avoid polychlorination or substitution at undesired aromatic positions.

- Difluoromethoxy Group Stability: The difluoromethoxy substituent is sensitive to harsh acidic or basic conditions; mild nucleophilic substitution conditions preserve its integrity.

- Safety and Scalability: Flow chemistry methods reduce risks associated with handling toxic cyanide reagents and reactive fluorinated intermediates.

- Environmental Considerations: Use of greener solvents and air instead of pure oxygen reduces environmental footprint without compromising yields.

- Purification: Column chromatography with ethyl acetate/petroleum ether mixtures is commonly used to purify the final compound, ensuring high purity for research applications.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution: Products include various substituted phenylacetonitriles.

Reduction: The major product is the corresponding amine.

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Aplicaciones Científicas De Investigación

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural similarities with other halogenated phenylacetonitriles, particularly those with trifluoromethyl (-CF₃) or chloro substitutions. Below is a comparative analysis based on substituent positioning, electronic effects, and commercial availability:

Table 1: Structural and Commercial Comparison

*Molecular weights calculated using atomic masses (Cl: 35.45, F: 19.00, C: 12.01, O: 16.00, N: 14.01).

Substituent Effects and Functional Implications

Electron-Withdrawing Groups: Trifluoromethyl (-CF₃): A strong electron-withdrawing group that increases lipophilicity and resistance to metabolic oxidation. Compounds with -CF₃ are often prioritized in pesticide design for their stability . This may improve solubility in polar solvents compared to -CF₃ analogs .

2,6-Dichloro Substitution (e.g., 2,6-Dichloro-3-CF₃ analog): Positions chlorine atoms farther from the nitrile group, possibly enhancing accessibility for further functionalization .

Research and Application Trends

- Agrochemical Potential: Trifluoromethyl-substituted phenylacetonitriles are historically linked to herbicide and insecticide development due to their stability. The difluoromethoxy variant may offer a balance between lipophilicity and solubility for improved field performance .

Actividad Biológica

2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile is an organic compound notable for its biological activities, particularly in the fields of pharmacology and agrochemistry. Its unique molecular structure, characterized by two chlorine atoms, two fluorine atoms, and a nitrile group attached to a phenyl ring, contributes to its potential interactions with biological targets.

- Molecular Formula : C₉H₅Cl₂F₂N₁O

- IUPAC Name : 2-[2,3-dichloro-6-(difluoromethoxy)phenyl]acetonitrile

- InChI Key : OCGXRSLOMKTBQP-UHFFFAOYSA-N

The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby inhibiting or modulating their activity. This interaction is crucial in various biochemical pathways and has implications for drug development and agricultural applications.

Biological Activity Overview

1. Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, which can be beneficial in therapeutic contexts. For instance, it may affect pathways involved in cancer cell proliferation or metabolic processes.

2. Cytotoxic Effects

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction and disruption of cellular functions.

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several breast cancer cell lines. The findings indicated significant growth inhibition at specific concentrations:

| Cell Line | Concentration (µg/ml) | Growth Inhibition (%) |

|---|---|---|

| AMJ13 | 2500 | 66.7 |

| MCF7 | 10000 | 64.3 |

| MDA-MB-231 | 20000 | 50.0 |

This study suggests that the compound could be a candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound induces apoptosis in cancer cells. The study highlighted the activation of caspase-3 and cleavage of PARP as key events in the apoptotic pathway triggered by the compound.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2,3-Dichlorophenylacetonitrile | Lacks difluoromethoxy group | Different enzyme interaction |

| 2,3-Difluoro-6-(difluoromethoxy)phenylacetonitrile | Additional fluorine atoms alter reactivity | Enhanced binding affinity |

| 2,3-Dichloro-6-methoxyphenylacetonitrile | Methoxy group instead of difluoromethoxy | Variations in biological effects |

Research Applications

The diverse biological activities of this compound make it a valuable compound for various applications:

- Pharmaceutical Research : Potential development as an anticancer drug.

- Agricultural Chemistry : Use as a pesticide or herbicide due to its inhibitory effects on plant pathogens.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2,3-Dichloro-6-(difluoromethoxy)phenylacetonitrile, and how can purity be optimized?

- Methodology :

- Step 1 : Start with a phenylacetonitrile scaffold. Introduce chlorine atoms at positions 2 and 3 via electrophilic substitution (e.g., using Cl₂/FeCl₃ or N-chlorosuccinimide under controlled conditions).

- Step 2 : Attach the difluoromethoxy group (-OCF₂H) at position 5. Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in acetonitrile or ethanol .

- Purity Validation : Confirm purity (>95%) via GC-MS or HPLC with a C18 column and UV detection at 254 nm.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Spectroscopic Techniques :

- FT-IR : Identify nitrile (C≡N) stretching at ~2250 cm⁻¹ and C-F stretching (difluoromethoxy) at 1100–1250 cm⁻¹ .

- NMR : ¹³C NMR will show the nitrile carbon at ~115–120 ppm. ¹⁹F NMR resolves the difluoromethoxy group as a triplet (J = 250–300 Hz) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of the nitrile group in hydrolysis or substitution reactions?

- Methods :

- Reactivity Prediction : Employ density functional theory (DFT) to model transition states for nitrile hydrolysis. The electron-withdrawing -OCF₂H group lowers the activation energy by stabilizing intermediates .

- Kinetic Studies : Use Arrhenius plots to compare hydrolysis rates in near-critical water (523–563 K). For phenylacetonitrile analogs, activation energies range from 64–82 kJ/mol .

- Table 1 : Hydrolysis Kinetics of Analogous Nitriles

| Compound | Temp (K) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Phenylacetonitrile | 523–563 | 64.4 | |

| 3,5-Difluorophenylacetonitrile | 298–373 | ~70 (estimated) |

Q. How does the difluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Insights :

- The -OCF₂H group is a strong electron-withdrawing meta-director. Combined with chlorine substituents (ortho/para-directors), this creates competing regioselectivity.

- Experimental Design : Perform nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) to identify dominant substitution patterns. Monitor via LC-MS .

- Case Study : In 3,5-Difluorophenylacetonitrile, fluorine atoms enhance para-substitution due to inductive effects.

Q. What in vivo applications are plausible for this compound, based on phenylacetonitrile derivatives?

- Biological Relevance :

- Phenylacetonitrile acts as a pheromone in insects (e.g., locust aggregation ). The difluoromethoxy group may alter volatility or receptor binding.

- Testing Protocol :

- Step 1 : Assess volatility using gas chromatography-headspace analysis.

- Step 2 : Conduct behavioral assays in Schistocerca gregaria (desert locust) to compare aggregation responses with phenylacetonitrile .

Data Contradictions & Validation

- Substitution Reactivity : suggests fluorine atoms enhance EAS reactivity, but notes electron-withdrawing groups may deactivate the ring. Resolve via comparative kinetic studies.

- Hydrolysis Pathways : reports phenylacetonitrile hydrolysis as a consecutive reaction, while assumes first-order kinetics. Validate using time-resolved NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.